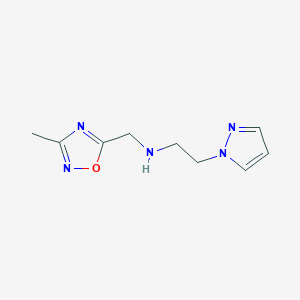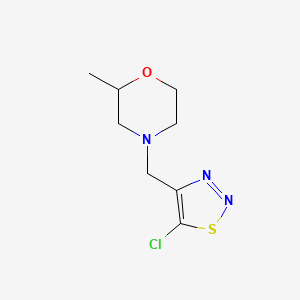
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine is a chemical compound that belongs to the class of thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with 2-methylmorpholine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Amino, thio derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs for treating infections and other diseases.
Mecanismo De Acción
The mechanism of action of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with essential cellular processes, such as enzyme activity and cell membrane integrity. The exact molecular targets and pathways may vary depending on the specific application and organism being studied .
Comparación Con Compuestos Similares
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine can be compared with other thiadiazole derivatives, such as:
- 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)benzaldehyde
- N-{1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-4-piperidinyl}-5-fluoronicotinamide
- O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of the thiadiazole ring with the morpholine moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H12ClN3OS |
|---|---|
Peso molecular |
233.72 g/mol |
Nombre IUPAC |
4-[(5-chlorothiadiazol-4-yl)methyl]-2-methylmorpholine |
InChI |
InChI=1S/C8H12ClN3OS/c1-6-4-12(2-3-13-6)5-7-8(9)14-11-10-7/h6H,2-5H2,1H3 |
Clave InChI |
YKSHUHDYMHCFKU-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCO1)CC2=C(SN=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
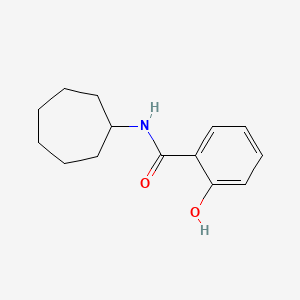
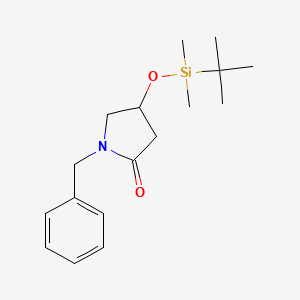

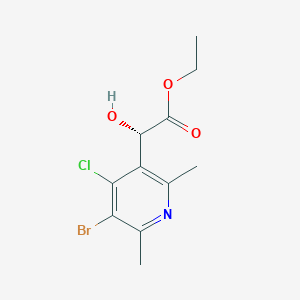
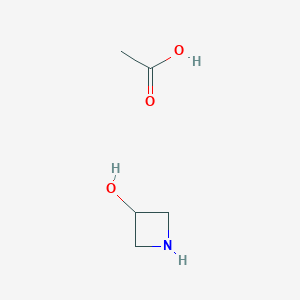
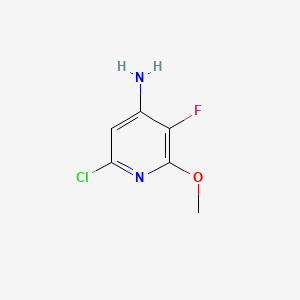
![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
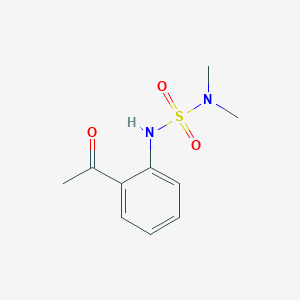
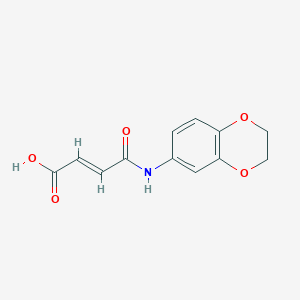
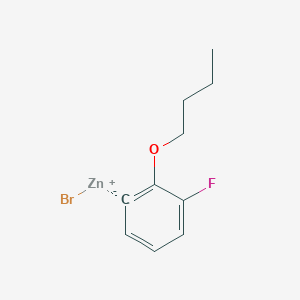
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)

